molecular formula C28H18O5 B15196408 3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate CAS No. 13369-57-8

3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate

Cat. No.: B15196408
CAS No.: 13369-57-8
M. Wt: 434.4 g/mol
InChI Key: KTTJRRFDZFMDHF-UHFFFAOYSA-N
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Description

3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate: is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has a unique structure that combines a benzofuran moiety with a benzoylbenzoate group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate typically involves a multi-step process. One common method is the Claisen–Schmidt condensation reaction, which is used to form the benzofuran core. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry: In chemistry, 3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the synthesis of high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate stands out due to its unique combination of a benzofuran moiety and a benzoylbenzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

13369-57-8

Molecular Formula

C28H18O5

Molecular Weight

434.4 g/mol

IUPAC Name

(3-oxo-1-phenyl-2-benzofuran-1-yl) 2-benzoylbenzoate

InChI

InChI=1S/C28H18O5/c29-25(19-11-3-1-4-12-19)21-15-7-8-16-22(21)26(30)32-28(20-13-5-2-6-14-20)24-18-10-9-17-23(24)27(31)33-28/h1-18H

InChI Key

KTTJRRFDZFMDHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3(C4=CC=CC=C4C(=O)O3)C5=CC=CC=C5

Origin of Product

United States

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